Levodione

描述

属性

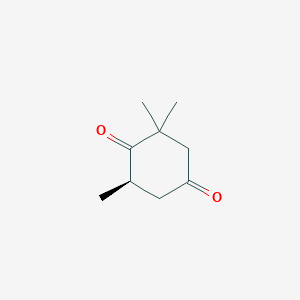

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC 名称 |

(6R)-2,2,6-trimethylcyclohexane-1,4-dione |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3/t6-/m1/s1 |

InChI 键 |

HVHHZSFNAYSPSA-ZCFIWIBFSA-N |

SMILES |

CC1CC(=O)CC(C1=O)(C)C |

手性 SMILES |

C[C@@H]1CC(=O)CC(C1=O)(C)C |

规范 SMILES |

CC1CC(=O)CC(C1=O)(C)C |

同义词 |

dihydrooxoisophorone DOIP cpd levodione |

产品来源 |

United States |

科学研究应用

Biocatalytic Applications

1.1 Enzymatic Synthesis of Levodione

This compound can be synthesized through the asymmetric reduction of ketoisophorone using various biocatalysts. A notable study identified a novel ene reductase (PaER) from Pichia angusta, which demonstrated high stereoselectivity (>99%) and efficiency in converting ketoisophorone to (R)-levodione. In engineered Escherichia coli cells, this biocatalytic process achieved a space-time yield of 460.7 g L d, showcasing the potential for large-scale applications .

1.2 Microbial Reduction of this compound

Research has shown that several microorganisms can catalyze the stereoselective reduction of this compound to produce actinol. For instance, Corynebacterium aquaticum M-13 was identified as an effective strain for this purpose, highlighting the versatility of microbial systems in producing valuable chiral compounds .

Production of Carotenoids

This compound serves as an essential intermediate in the biosynthesis of carotenoids such as zeaxanthin and lutein. The enzymatic reduction processes involving this compound are critical for producing these pigments, which have significant nutritional and health benefits. Zeaxanthin, for example, is recognized for its role in eye health and protection against age-related macular degeneration .

2.1 Case Study: Carotenoid Synthesis

A patent describes a process for producing this compound using yeast strains such as Saccharomyces cerevisiae. This method highlights the efficiency of microbial fermentation processes in generating high-purity this compound, which is then utilized to synthesize carotenoids like zeaxanthin .

| Carotenoid | Source | Synthesis Method |

|---|---|---|

| Zeaxanthin | This compound | Enzymatic reduction from ketoisophorone |

| Lutein | This compound | Enzymatic pathways involving this compound |

Therapeutic Potential

Emerging research suggests that compounds derived from this compound may possess therapeutic properties. The carotenoids synthesized from this compound are known antioxidants and may play roles in reducing oxidative stress and inflammation .

3.1 Clinical Implications

Clinical studies have indicated that dietary supplementation with carotenoids like lutein and zeaxanthin can improve visual function and protect against ocular diseases. These findings underscore the potential health benefits associated with compounds derived from this compound .

常见问题

Q. How can novel this compound enzymatic pathways be validated for industrial relevance?

- Methodological Answer : Conduct techno-economic analysis (TEA) to compare biocatalytic routes with chemical synthesis. Validate scalability in bioreactors (≥10 L) and assess environmental impact via life-cycle assessment (LCA). Publish negative results (e.g., enzyme inhibition at high substrate loads) to inform future optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。